molecular formula C7H10N2O3 B179570 ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 125732-40-3

ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No. B179570
M. Wt: 170.17 g/mol
InChI Key: CWADBBSOZFXYQV-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is 1S/C7H10N2O3/c1-3-12-7(11)5-4(2)8-9-6(5)10/h3H2,1-2H3,(H2,8,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a powder with a melting point of 206-207°C .

Scientific Research Applications

Building Block in Heterocycle Synthesis

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a valuable precursor in synthesizing a wide array of heterocyclic compounds. These compounds include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of its derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from various precursors, including amines, α-aminocarboxylic acids, phenols, and azacrown ethers, marking its significance in the field of dye chemistry and heterocyclic compound synthesis (Gomaa & Ali, 2020).

Medicinal Chemistry Scaffold

In medicinal chemistry, methyl-substituted pyrazole derivatives, including the ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, have been recognized for their potent medicinal properties. These derivatives exhibit a wide spectrum of biological activities and are considered vital scaffolds in drug discovery, providing a basis for synthesizing new compounds with enhanced medicinal properties (Sharma et al., 2021).

Pyranopyrimidine Core Development

The compound also plays a critical role in the synthesis of pyranopyrimidine scaffolds, which are essential for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The versatility of the pyranopyrimidine core makes it a key precursor in various pharmaceutical applications, with the synthesis being facilitated by various hybrid catalysts, highlighting its applicability in the development of lead molecules (Parmar et al., 2023).

Biopolymer Modification

Beyond the synthesis of heterocycles and medicinal applications, ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate derivatives have been implicated in the chemical modification of biopolymers such as cellulose. Ionic liquids, which can be derivatives of the compound, serve as solvents for cellulose and facilitate its modification through acylation, carbanilation, and silylation under mild conditions. This signifies its importance in the field of polymer chemistry and material science (Heinze et al., 2008).

Nanoparticle Formation and Drug Delivery

Additionally, xylan esters, possibly derivable from the compound, have shown promise in forming spherical nanoparticles for drug delivery applications, illustrating the compound's potential role in nanotechnology and pharmaceutical delivery systems (Petzold-Welcke et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

ethyl 3-methyl-5-oxo-1,2-dihydropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)8-9-6(5)10/h3H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWADBBSOZFXYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Synthesis routes and methods

Procedure details

To a stirred solution of diethyl acetylmalonate (20 g, 89.0 mmol) in EtOH (180 ml) is added hydrazine mono-hydrochloride (7.54 g, 107.0 mmol, 1.2 eq.) in one portion at RT. The reaction mixture is heated at reflux for 3 h then filtered hot. The filtrate is cooled to RT and concentrated under reduced pressure. The resulting crude residue is purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, DCM/[DCM/MeOH 9:1] 95:5→1:9]) to yield the title compound as a white solid. TLC: RF=0.21 (DCM/MeOH 92.5:7.5); HPLC: AtRet=0.75; MS: m/z 171.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ 1.24 (t, J 7.1, 3H), 2.30 (s, 3H), 4.15 (q, J 7.1, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

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